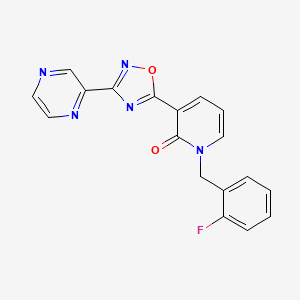

1-(2-fluorobenzyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN5O2/c19-14-6-2-1-4-12(14)11-24-9-3-5-13(18(24)25)17-22-16(23-26-17)15-10-20-7-8-21-15/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRUCHKMAQMGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-fluorobenzyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel compound with significant potential in pharmacological applications. Its structure, characterized by a pyridine ring and oxadiazole moiety, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and research findings.

The molecular formula of the compound is , with a molecular weight of 349.325 g/mol. It is often synthesized for research purposes due to its potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it exhibits significant antiproliferative activity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | Apoptosis induction |

| MCF-7 (breast cancer) | 6.8 | Cell cycle arrest at G0/G1 phase |

| A549 (lung cancer) | 4.9 | Inhibition of proliferation |

Antibacterial Activity

The compound has also shown promising antibacterial properties. In studies comparing its efficacy against various bacterial strains, it was found to be particularly effective against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 8 | Better than penicillin (MIC = 10) |

| Escherichia coli | 16 | Comparable to ciprofloxacin (MIC = 16) |

Anti-inflammatory Activity

Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-alpha and IL-6 production in activated macrophages.

Case Studies

- Case Study on Anticancer Effects : A study published in Pharmacological Research demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The study reported a reduction in Ki67 expression, indicating decreased cell proliferation.

- Antibacterial Efficacy Study : Another investigation assessed the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value lower than commonly used antibiotics, suggesting its potential as a new therapeutic agent against resistant strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

1-(3-Bromobenzyl)-5-(3-(4-(Trifluoromethoxy)Phenyl)-1,2,4-Oxadiazol-5-yl)Pyridin-2(1H)-One ()

- Structural Differences : The benzyl group at position 1 is substituted with 3-bromo instead of 2-fluoro. The oxadiazole ring is linked to a 4-(trifluoromethoxy)phenyl group.

- Impact: Electron Effects: Bromine’s electron-withdrawing nature may reduce metabolic stability compared to fluorine’s smaller size and inductive effects .

3-Acetyl-5-(2,6-Difluorobenzyl)-1-(2-Fluorobenzyl)Pyridin-2(1H)-One ()

- Structural Differences : Contains a 2,6-difluorobenzyl group and an acetyl substituent at position 3 instead of the oxadiazole-pyrazine unit.

- Impact: Steric Effects: The acetyl group introduces steric hindrance, possibly limiting binding to flat active sites. Fluorine Positioning: 2,6-Difluorination may enhance rigidity and π-stacking compared to mono-2-fluorination .

Variations in the Oxadiazole Ring

5-[3-(3-Fluoro-4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-Pyridin-2(1H)-One ()

- Structural Differences : The oxadiazole is linked to a 3-fluoro-4-methoxyphenyl group instead of pyrazine.

- Target Selectivity: Aromatic substituents like methoxyphenyl may favor interactions with hydrophobic enzyme pockets .

BAY 87-2243 ()

- Structural Differences : Contains a 5-methyl-1,2,4-oxadiazole linked to a pyrazole ring instead of pyridin-2-one.

- Impact :

Key Research Findings and Data Tables

Table 1: Comparative Analysis of Structural Analogs

*Predicted LogP values using Molinspiration software.

Discussion of Structure-Activity Relationships (SAR)

- Fluorine Positioning : 2-Fluorobenzyl (target) vs. 3-bromo (): Fluorine’s smaller size and electronegativity improve metabolic stability and reduce steric hindrance .

- Oxadiazole Substituents : Pyrazine (target) vs. phenyl (): Pyrazine’s nitrogen atoms facilitate hydrogen bonding, enhancing target engagement in polar active sites .

- Core Modifications: Pyridin-2-one (target) vs. pyrazole (): The pyridinone core offers a planar structure for π-π interactions, while pyrazole may favor kinase inhibition .

Q & A

Q. What are the established synthetic pathways for this compound, and how can reaction parameters (e.g., solvent, catalyst) be optimized to enhance yield?

The synthesis involves multi-step organic reactions, starting with pyridinone and oxadiazole precursors. Key steps include:

- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with carboxylic acid derivatives under reflux in methanol or ethanol .

- Fluorobenzyl Substitution : Alkylation of the pyridinone core using 2-fluorobenzyl halides in the presence of a base (e.g., K₂CO₃) .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product . Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., DMF for polar intermediates), catalyst loading (e.g., p-toluenesulfonic acid for cyclization), and reaction time (monitored via TLC) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min; retention time ~8.2 min .

- NMR : Key markers include:

- Pyridinone C=O peak at ~165 ppm (¹³C).

- Fluorobenzyl aromatic protons as a doublet (δ 7.2–7.5 ppm, ¹H) .

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 394.1 .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data (e.g., unexpected NMR shifts) during structural elucidation?

- Controlled Replication : Repeat synthesis and analysis under standardized conditions (deuterated solvents, calibrated instruments) to rule out experimental variability .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for pyrazine and fluorobenzyl protons .

- Cross-Validation : Compare with analogs (e.g., non-fluorinated benzyl derivatives) to isolate electronic effects of the fluorine substituent .

Q. What strategies overcome solubility limitations in aqueous-based bioassays?

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing 0.1% Tween-80 to prevent precipitation .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to the pyridinone moiety while retaining activity .

Q. How can structure-activity relationship (SAR) studies elucidate critical pharmacophores?

- Functional Group Modifications :

- Pyrazine Ring : Replace with pyridine or triazine to assess π-π stacking interactions .

- Oxadiazole Substituents : Test electron-withdrawing groups (e.g., -NO₂) vs. electron-donating groups (e.g., -OCH₃) on binding affinity .

- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .

Q. What stability-indicating assays evaluate shelf-life and storage requirements?

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), alkaline (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .

- HPLC Monitoring : Track degradation products using a gradient method (water/acetonitrile, 0.1% formic acid). Major degradation pathways include hydrolysis of the oxadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.